2-Chloro-4,5-dimethyl-1H-benzimidazole

Description

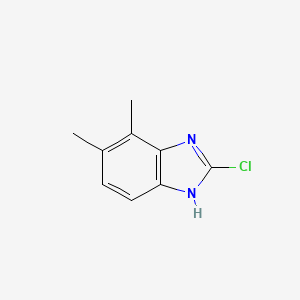

2-Chloro-4,5-dimethyl-1H-benzimidazole is a halogenated benzimidazole derivative featuring a fused benzene and imidazole ring system. The compound is distinguished by a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions of the benzimidazole scaffold (Fig. 1). This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZKIQWKLGXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679704 | |

| Record name | 2-Chloro-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093231-04-9 | |

| Record name | 2-Chloro-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Benzimidazole Intermediates

One prominent method involves chlorination of benzimidazole precursors, particularly 2-substituted benzimidazoles, followed by selective chlorination at the desired position. According to a patent describing the process for preparing 2-chloro-benzimidazole derivatives, a typical approach involves reacting a benzimidazole precursor with phosphorus oxychloride (POCl₃) under reflux conditions.

- Starting from a 6,6-difluoro--dioxolo-[4,5-f]-benzimidazol-2-one, the compound is heated at 120°C in sealed vessels with phosphorus oxychloride for approximately 6 hours, generating the chlorinated derivative.

- Post-reaction, the mixture is concentrated, neutralized with aqueous ammonia, and purified via filtration and chromatography, yielding the chlorinated compound with high efficiency (up to 90% yield).

- The use of POCl₃ facilitates chlorination at the 2-position of the benzimidazole ring, often with high regioselectivity.

- The process is adaptable for various substituted benzimidazoles, including methylated derivatives, owing to the reactivity of the heterocyclic nitrogen atoms.

Methylation and Functionalization

Subsequent methylation at the 4 and 5 positions of the benzimidazole core is achieved through electrophilic substitution, often employing methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The benzimidazole core is dissolved in a suitable solvent like dimethylformamide (DMF).

- Methylating agents are added, and the mixture is stirred at room temperature or refluxed.

- The reaction is monitored by TLC, and the product is purified via recrystallization or chromatography.

- Microwave-assisted methylation has been reported to significantly reduce reaction times and improve yields, with efficiencies reaching up to 99%.

- The methylation selectively occurs at the nitrogen atoms, leading to the desired 4,5-dimethyl substitution pattern.

Synthesis of 2-Chloro-4,5-dimethyl-1H-benzimidazole

Integrating the above methods, a typical synthetic pathway involves:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of benzimidazole core | o-Phenylenediamine + formamide | Reflux, 70-90% |

| 2 | Chlorination at 2-position | POCl₃, reflux at 120°C | Up to 90% yield |

| 3 | Methylation at 4 and 5 positions | Methyl iodide or microwave-assisted methylation | Up to 99% yield |

Note: The methyl groups at positions 4 and 5 are introduced either before or after chlorination, depending on the specific route.

Alternative Methods and Optimization

Research indicates that microwave-assisted synthesis can significantly shorten reaction times and enhance yields. For example, microwave irradiation at 150°C for 10-15 minutes effectively methylates benzimidazole derivatives with high efficiency, reducing traditional reaction times from hours to minutes.

Data Summary and Comparative Table

Notes on Purification and Characterization

- The final compounds are purified via recrystallization or chromatography over silica gel.

- Characterization is confirmed through IR, NMR, and melting point analysis, ensuring the correct substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 2-amino-4,5-dimethyl-1H-benzimidazole or 2-thio-4,5-dimethyl-1H-benzimidazole.

Oxidation: Formation of 2-chloro-4,5-dimethylbenzaldehyde or 2-chloro-4,5-dimethylbenzoic acid.

Reduction: Formation of 2-chloro-4,5-dimethyl-1,2-dihydrobenzimidazole.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Building Block for Complex Molecules

2-Chloro-4,5-dimethyl-1H-benzimidazole serves as a versatile building block in organic synthesis. It facilitates the formation of more complex structures through various chemical reactions, such as substitution, oxidation, and reduction. For instance, it can yield derivatives like 2-amino-4,5-dimethyl-1H-benzimidazole or 2-thio-4,5-dimethyl-1H-benzimidazole through substitution reactions. Oxidative processes can convert it into 2-chloro-4,5-dimethylbenzaldehyde or 2-chloro-4,5-dimethylbenzoic acid.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. These complexes are useful in catalysis and materials science due to their unique electronic properties.

Biological Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. It has been investigated for its activity against a range of pathogens. A study demonstrated that derivatives of benzimidazole exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) indicating strong efficacy .

Antifungal Activity

The compound also shows promise as an antifungal agent. In vitro studies have reported moderate activity against fungi like Candida albicans and Aspergillus niger, suggesting its potential utility in treating fungal infections .

Antiviral Activity

Notably, benzimidazole derivatives have been explored for antiviral applications against viruses such as hepatitis B and C. For example, certain derivatives demonstrated significant inhibitory effects on HBV secretion and replication .

Medicinal Chemistry

Pharmacophore Development

In medicinal chemistry, this compound is being evaluated as a pharmacophore for developing new therapeutic agents. Its structural features allow it to interact with biological targets such as DNA and enzymes involved in critical metabolic pathways .

Anti-inflammatory and Analgesic Effects

Recent studies have reported that derivatives of this compound exhibit anti-inflammatory properties comparable to standard drugs like diclofenac. Compounds derived from it showed notable inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the formulation of dyes and pigments. Its chemical stability and ability to form colored complexes make it valuable in producing vibrant hues for various applications.

Summary of Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Chlorine vs. Other Halogens :

The presence of chlorine at the 2-position enhances electrophilicity compared to bromine or fluorine analogues. For example, 2-Bromo-4,5-dimethyl-1H-benzimidazole (hypothetical) would exhibit lower reactivity in nucleophilic substitution due to weaker C–Br bond polarization. In contrast, 2-Fluoro derivatives (e.g., 2-Chloro-6-fluoro-1H-benzo[d]imidazole, similarity 0.82 ) may show improved metabolic stability due to fluorine’s electronegativity and small atomic radius.

Methyl Groups vs. Bulkier Substituents: The 4,5-dimethyl groups increase steric hindrance, reducing π-stacking interactions compared to phenyl-substituted analogues like 2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole . This likely improves solubility in nonpolar solvents but may limit binding to planar biological targets.

Table 1: Key Physicochemical Comparisons

*Estimated using fragment-based methods.

Biological Activity

2-Chloro-4,5-dimethyl-1H-benzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound exhibits a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and antidiabetic properties. Its unique structure allows it to interact with various biological targets such as DNA, enzymes, and proteins.

Biological Targets

The biological activity of this compound can be attributed to its interaction with several key biological targets:

- DNA : It can bind to DNA and potentially disrupt replication and transcription processes.

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Proteins : It can affect protein interactions and signaling pathways within cells.

Mode of Action

The mechanisms through which this compound exerts its biological effects include:

- DNA Alkylation : Modifying DNA structure to inhibit replication.

- Tubulin Interaction : Disrupting microtubule formation essential for cell division.

- Enzyme Inhibition : Blocking enzymatic activity that is crucial for various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various bacterial strains:

Anticancer Potential

The compound has been explored for its anticancer properties:

- Studies have reported its ability to induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .

Antiparasitic Effects

There is evidence supporting the efficacy of this compound against parasitic infections, which adds to its therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the chemical structure can significantly influence biological activity. For example:

- The presence of chlorine and methyl groups enhances reactivity and biological efficacy.

- Substituents at different positions on the benzimidazole ring can lead to variations in potency against specific pathogens or cancer types .

Study 1: Antimicrobial Efficacy

In a study evaluating various benzimidazole derivatives, including this compound, researchers found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized the broth microdilution method to determine MIC values, showing promising results for further development as antimicrobial agents .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of benzimidazole derivatives. The findings indicated that compounds similar to this compound could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,5-dimethyl-1H-benzimidazole, and how can reaction conditions be standardized?

- Methodology : The compound is typically synthesized via cyclization of substituted benzimidazole precursors. For example, phosphoryl chloride (POCl₃) in the presence of phenol can chlorinate benzimidazole-2-one derivatives under reflux conditions . Optimization involves adjusting solvent polarity (e.g., DMSO for high-temperature stability) and monitoring reaction progress via TLC or HPLC. Crystallization with water-ethanol mixtures improves purity (~65% yield) .

Q. How can regioselective substitution at the 2-position of benzimidazole be achieved?

- Methodology : Regioselectivity is controlled by activating the 2-position via electron-withdrawing groups or using catalysts like acetic acid to direct nucleophilic attack. For instance, benzoylation of 2-amino derivatives with benzoyl chloride in acetone at room temperature yields 2-substituted products . Refluxing with substituted benzaldehydes in ethanol further modifies the scaffold .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.2–2.3 ppm) .

- HPLC : Retention times (e.g., ~4.4–7.0 min) and mass spectrometry (ESI+ m/z 199.0635 [M+H]⁺) confirm molecular weight and purity .

- Melting Point : Consistent melting points (e.g., 138–140°C) validate crystallinity .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow NIOSH guidelines for toxic chemicals:

- Use local exhaust ventilation during synthesis.

- Label containers with hazard identifiers (e.g., CAS 1792-41-2) and store in airtight conditions .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

- Methodology : AI-driven retrosynthesis platforms (e.g., Template_relevance models) analyze databases like Reaxys to propose one-step routes. Precursor scoring (plausibility >0.01) prioritizes feasible pathways, such as coupling with aryl hydrazides or triazine intermediates .

Q. What strategies resolve contradictions in crystallographic data during structure validation?

- Methodology : Use SHELXL for small-molecule refinement and SHELXE for high-throughput phasing. Validate bond lengths/angles against IUCr standards and apply R-factor convergence tests (e.g., R1 < 0.05). Discrepancies in thermal parameters may require twinning correction or data recollection .

Q. How do substituents influence biological activity in benzimidazole derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives via:

- Antimicrobial assays : MIC values against Gram-positive/negative bacteria.

- Kinase inhibition : Rho/Myocardin-related transcription factor (MRTF) inhibition (e.g., IC₅₀ < 1 µM for 5-aryl-oxadiazole analogs) . Chlorine and methyl groups enhance lipophilicity and target binding .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.